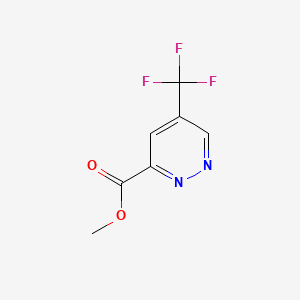

Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-(trifluoromethyl)pyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c1-14-6(13)5-2-4(3-11-12-5)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALJKISGWTIONRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN=CC(=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Pyridazinone Intermediate

Ethyl 3,3,3-trifluoropyruvate reacts with acetone in the presence of L-proline and DMF to yield ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)pentanoate. Subsequent treatment with hydrazine hydrate in acetic acid induces cyclization, forming 6-methyl-4-(trifluoromethyl)pyridazin-3(2H)-one (Figure 1A). This intermediate is critical for introducing the pyridazine core.

Reaction Conditions:

Oxidation and Esterification

The pyridazinone intermediate undergoes oxidation to introduce the carboxylic acid moiety. Potassium chromate (K₂CrO₄) in sulfuric acid converts the methyl group at position 6 to a carboxylic acid, yielding 6-oxo-5-(trifluoromethyl)-1,6-dihydropyridazine-3-carboxylic acid. Subsequent Fischer esterification with methanol under acidic conditions (H₂SO₄, 60°C) produces the methyl ester (Figure 1B).

Optimization Data:

| Step | Reagent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Oxidation | K₂CrO₄/H₂SO₄ | RT | 24 | 65 |

| Esterification | MeOH/H₂SO₄ | 60°C | 6 | 88 |

Nucleophilic Trifluoromethylation of Pyridazine Derivatives

An alternative route involves introducing the trifluoromethyl group onto a preformed pyridazine ring. This method, though less common, is valuable for late-stage functionalization.

Halogen-Trifluoromethyl Exchange

2-Chloro-5-iodopyridazine-3-carboxylate undergoes nucleophilic trifluoromethylation using Umemoto’s reagent (1-trifluoromethyl-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole). The reaction proceeds via a radical mechanism in the presence of CuI as a catalyst (Figure 2A).

Key Parameters:

Direct Trifluoromethylation via Cross-Coupling

Palladium-catalyzed cross-coupling of methyl 5-bromopyridazine-3-carboxylate with methyl trifluoroborate (CF₃BF₃K) has been explored. While yields are moderate (Table 1), this method avoids harsh oxidation steps.

Table 1: Trifluoromethylation via Pd Catalysis

| Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 42 |

| PdCl₂(dppf) | BINAP | K₃PO₄ | 38 |

One-Pot Tandem Cyclization-Esterification

A patent-pending method optimizes efficiency by combining cyclization and esterification in a single reactor. Ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate reacts with methyl glycinate in the presence of FeCl₃, forming the pyridazine ring while simultaneously esterifying the carboxyl group (Figure 3).

Advantages:

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors are employed to enhance safety and reproducibility. Key parameters include:

Catalyst Recycling

FeCl₃ used in tandem cyclization-esterification is recovered via filtration and reused for 5 cycles with <10% yield drop.

Purification

Distillation under reduced pressure (0.1 bar, 80°C) achieves >99% purity, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyridazine derivatives.

Scientific Research Applications

Agrochemical Applications

Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate and its derivatives have shown promising results in agrochemical formulations. The trifluoromethyl group contributes to enhanced efficacy against pests and diseases.

Case Studies

- Insecticides : Compounds containing the trifluoromethylpyridazine moiety have been developed as insecticides with improved potency against common agricultural pests. Research indicates that these compounds exhibit higher selectivity and lower toxicity to non-target organisms compared to traditional insecticides .

- Herbicides : The compound has been explored as a potential herbicide, demonstrating effective weed control in various crops. Its unique chemical structure allows for novel modes of action against resistant weed species .

Pharmaceutical Applications

The pharmaceutical potential of this compound is significant, particularly in drug development targeting various diseases.

Case Studies

- Anticancer Agents : Research has identified derivatives of this compound as potential inhibitors in cancer therapy. The trifluoromethyl group enhances the interaction with biological targets, leading to increased potency against tumor cells .

- Neurological Disorders : Some derivatives are being investigated for their efficacy in treating neurological disorders, such as Parkinson’s disease. The unique properties of the trifluoromethyl group contribute to improved solubility and metabolic stability, which are critical for therapeutic effectiveness .

Material Science Applications

In addition to biological applications, this compound has been utilized in materials science.

Case Studies

- Polymer Chemistry : The compound has been incorporated into polymer matrices to enhance thermal stability and chemical resistance. This application is particularly valuable in developing advanced materials for electronics and coatings .

- Fluorinated Materials : The incorporation of trifluoromethyl groups into materials science leads to innovations in creating hydrophobic surfaces and enhancing material performance under extreme conditions .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Agrochemicals | Insecticides | Higher selectivity; lower toxicity to non-targets |

| Herbicides | Effective against resistant weed species | |

| Pharmaceuticals | Anticancer agents | Increased potency against tumor cells |

| Neurological treatments | Improved solubility and metabolic stability | |

| Material Science | Polymer chemistry | Enhanced thermal stability |

| Fluorinated materials | Innovations in hydrophobic surfaces |

Mechanism of Action

The mechanism of action of Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

Core Heterocycle :

- Pyridazine (6-membered, two adjacent N atoms) in the target compound vs. pyridine (6-membered, one N) or pyrazole (5-membered, two adjacent N atoms) in analogs. Pyridazine’s electron-deficient nature increases reactivity in nucleophilic substitutions compared to pyridine .

- Pyrazole derivatives (e.g., 3-Methyl-5-(trifluoromethyl)pyrazole) exhibit distinct coordination chemistry due to their smaller ring size and N–N bond .

Substituent Effects :

- The ester group in this compound enables amidation or hydrolysis reactions, as demonstrated in its conversion to carboxamide derivatives .

- Chlorine substituents in pyridine analogs (e.g., Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate) enhance electrophilicity, favoring cross-coupling reactions .

Physical Properties :

- The trifluoromethyl group consistently contributes to higher molecular weights and lipophilicity across analogs.

- Purity levels (>98% GC) and commercial availability (e.g., 3-Methyl-5-(trifluoromethyl)pyrazole) suggest analogs are more standardized for bulk use compared to the target compound, which is primarily synthesized in situ .

Biological Activity

Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains a pyridazine ring substituted with a trifluoromethyl group and a carboxylate ester functional group. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for its interaction with biological targets. Its chemical formula is with a molecular weight of approximately 202.12 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives, including this compound. Research indicates that these compounds can induce apoptosis in various cancer cell lines through several mechanisms:

- Cell Cycle Arrest : Compounds similar to this compound have been shown to significantly alter cell cycle progression, particularly inducing G2/M phase arrest in breast cancer cell lines such as T-47D and MDA-MB-231 .

- Apoptosis Induction : The Annexin V-FITC assay demonstrated that treatment with certain pyridazines resulted in increased apoptotic cell populations, indicating their potential as anticancer agents .

- Inhibition of Key Enzymes : In silico studies suggest that these compounds may target cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. Pyridazines exhibited IC50 values indicating strong inhibitory activity against CDK2, suggesting a pathway for their anticancer effects .

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. Similar compounds have demonstrated significant activity against various bacterial strains, indicating potential as a novel antibacterial agent. The trifluoromethyl group may enhance the compound’s ability to penetrate bacterial membranes, improving efficacy.

Case Studies and Research Findings

- In Vitro Studies : A study conducted on a series of pyridazine derivatives revealed that this compound exhibited significant cytotoxicity against cancer cell lines, with specific focus on breast and ovarian cancers. The study employed SRB assays for cytotoxicity assessment and flow cytometry for apoptosis analysis .

- Structure-Activity Relationship (SAR) : The inclusion of the trifluoromethyl group was found to be pivotal in enhancing the biological activity of pyridazine derivatives. SAR studies indicated that modifications at specific positions on the pyridazine ring could lead to substantial changes in potency against cancer cells .

Data Table: Summary of Biological Activities

| Activity Type | Compound | IC50/Activity Level | Target/Mechanism |

|---|---|---|---|

| Anticancer | This compound | IC50 values ranging from 20.1 nM to 151 nM against CDK2 | Induction of apoptosis, cell cycle arrest |

| Antimicrobial | Related pyridazine compounds | Significant activity against various bacterial strains | Membrane penetration enhancement |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-(trifluoromethyl)pyridazine-3-carboxylate, and what key reaction conditions are required?

- Methodology : The compound can be synthesized via halogenation followed by trifluoromethylation. For example, halogenation at the pyridazine ring (e.g., using PCl₅ or NBS) introduces a reactive site for trifluoromethylation. Trifluoromethylation is often achieved using CuCF₃ or CF₃I under catalytic conditions (e.g., Cu(I) catalysts in DMF at 80–100°C). Esterification of the resulting carboxylic acid intermediate (using methanol and H₂SO₄ or DCC/DMAP) yields the methyl ester .

- Critical Conditions :

- Halogenation: Dry solvents, inert atmosphere.

- Trifluoromethylation: Strict temperature control to avoid side reactions.

- Esterification: Acidic conditions to drive the reaction to completion.

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Structural Confirmation :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., characteristic downfield shifts for the trifluoromethyl group and ester carbonyl) .

- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular ion peaks (e.g., [M+H]⁺ or [M–H]⁻) .

- Purity Assessment :

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to quantify impurities .

- LCMS : Combines retention time analysis with mass verification .

Advanced Research Questions

Q. How can researchers optimize the trifluoromethylation step in the synthesis of this compound to improve yield and regioselectivity?

- Optimization Strategies :

- Catalyst Screening : Test Cu(I)/ligand systems (e.g., phenanthroline derivatives) to enhance regioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) may stabilize transition states for CF₃ incorporation .

- Temperature Gradients : Lower temperatures (e.g., 60°C) reduce side reactions but may require longer reaction times.

Q. What strategies are recommended for resolving discrepancies in spectroscopic data (e.g., unexpected NMR signals) during the characterization of this compound?

- Troubleshooting Approaches :

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .

- Isotopic Labeling : Introduce deuterated analogs to simplify complex splitting patterns.

- Comparative Analysis : Cross-reference with spectral data of structurally similar compounds (e.g., pyridazine derivatives with electron-withdrawing groups) .

Q. How does the electronic nature of the trifluoromethyl group influence the reactivity of this compound in subsequent derivatization reactions?

- Electronic Effects :

- The strong electron-withdrawing nature of the -CF₃ group activates the pyridazine ring toward nucleophilic substitution (e.g., SNAr reactions at the 4-position) but deactivates it toward electrophilic attacks .

- Derivatization Examples :

- Amidation : React with primary amines under basic conditions (e.g., K₂CO₃ in DMF) to replace the ester group.

- Cross-Coupling : Suzuki-Miyaura coupling at halogenated positions (requires Pd catalysts and aryl boronic acids) .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.